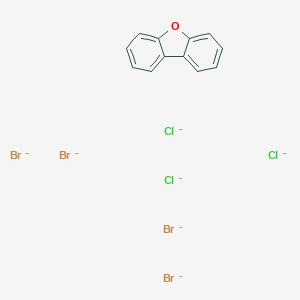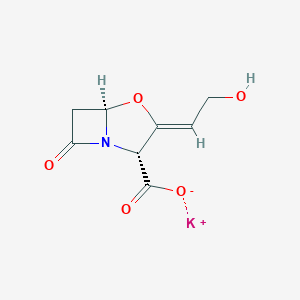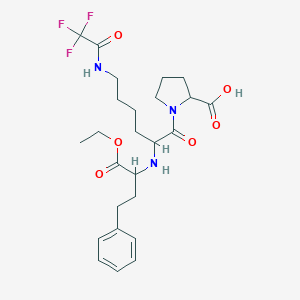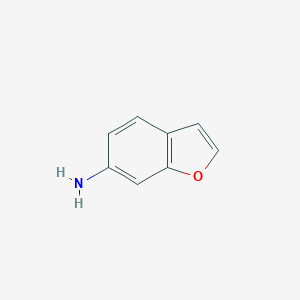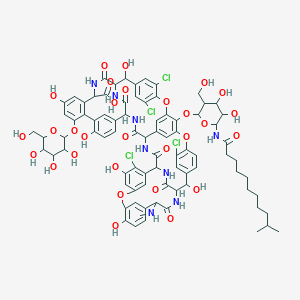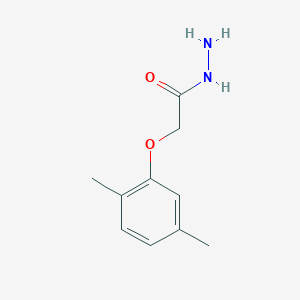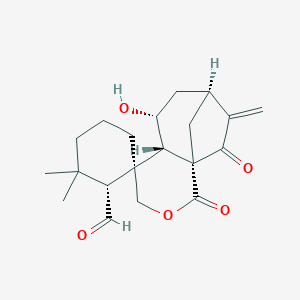
毛叶杜鹃甲 A
描述
Trichorabdal A is a diterpenoid compound isolated from Rabdosia trichocarpa . It has potent anti-tumor activity .
Synthesis Analysis
The synthesis of Trichorabdal A was developed by Guangxin Liang of Nankai University . The process involves radical cyclization for constructing cyclic quaternary centers . The synthesis starts with the deprotonation of β-cyclogeranic acid methyl ester, followed by addition to an aldehyde to form a lactone . This preparation was readily carried out on a decagram scale .Molecular Structure Analysis
The molecular weight of Trichorabdal A is 346.42 g/mol . Its molecular formula is C20H26O5 . The structure includes a diterpenoid compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Trichorabdal A include radical cyclization, deprotonation, and addition reactions . The process also involves reductive and oxidative dearomatization .Physical And Chemical Properties Analysis
Trichorabdal A is a diterpenoid compound . It is isolated from Rabdosia trichocarpa . More specific physical and chemical properties are not available in the retrieved information.科学研究应用
Antibacterial Activity
Trichorabdal A has demonstrated potent in vitro antibacterial activity against Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer . The compound’s efficacy suggests its potential as a therapeutic agent in treating infections caused by H. pylori, offering a natural alternative to conventional antibiotics.
Gastric Remedy
In traditional medicine, particularly in Japan, Trichorabdal A derived from Rabdosia trichocarpa is used as a home remedy for gastric and stomachic complaints . Its use in this context is supported by its antibacterial properties, particularly against H. pylori, which is often implicated in various gastric ailments.
Synthesis of Complex Diterpenoids
Trichorabdal A serves as a key intermediate in the synthesis of complex ent-kauranoid diterpenoids . These compounds have diverse biological activities, and the ability to synthesize them efficiently is crucial for the development of new pharmaceuticals.
Cytotoxicity Against Cancer Cells
Isolated from the Japanese perennial Rabdosia trichocarpa, Trichorabdal A exhibits nanomolar cytotoxicity against HeLa cells, a line of human cervical cancer cells . This property is significant for cancer research, where Trichorabdal A could be a candidate for developing anti-cancer drugs.
Biochemical Research
In biochemical research, Trichorabdal A is utilized for studying radical cyclization reactions . These reactions are important for constructing cyclic quaternary centers, which are prevalent in many bioactive natural products.
Environmental Science
While direct applications of Trichorabdal A in environmental science are not explicitly documented, the compound’s synthesis and study contribute to the broader field of green chemistry . By understanding the compound’s structure and reactivity, researchers can develop more environmentally friendly synthesis methods for complex molecules .
作用机制
Target of Action
Trichorabdal A, a diterpenoid compound isolated from Rabdosia trichocarpa , has been found to exhibit potent anti-tumor activity . Its primary target is cancer cells, specifically HeLa cells, against which it shows nanomolar cytotoxicity .
Mode of Action
Its strong in vitro antibacterial activity against helicobacter pylori suggests that it may interact with bacterial cells to inhibit their growth
Biochemical Pathways
Its potent anti-tumor and antibacterial activities suggest that it may interfere with essential cellular processes in cancer and bacterial cells
Result of Action
The molecular and cellular effects of Trichorabdal A’s action primarily manifest as cytotoxicity against HeLa cells . This suggests that Trichorabdal A may induce cell death or inhibit cell proliferation in these cells.
属性
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichorabdal A | |
CAS RN |
85329-59-5 | |
| Record name | Trichorabdal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Trichorabdal A?
A1: Trichorabdal A is a diterpenoid natural product originally isolated from the Isodon trichocarpa plant. [, , ] It belongs to the ent-kaurane diterpenoid family and possesses a unique spirosecokaurene skeleton. []
Q2: What are the known biological activities of Trichorabdal A?
A2: Trichorabdal A exhibits potent antitumor activity. It has demonstrated significant activity against Ehrlich ascites carcinoma in mice. [, , , ] Additionally, it displays antibacterial activity, specifically against Helicobacter pylori. [, ]
Q3: What structural features contribute to the antitumor activity of Trichorabdal A?
A3: Research suggests that two structural motifs contribute to the antitumor activity of Trichorabdal A and related compounds: the α-methylene cyclopentanone moiety and the spirolactone aldehyde grouping. [, ] The presence of both active sites in the molecule is believed to result in a synergistic increase in antitumor activity. [, ]
Q4: Are there other natural sources of Trichorabdal A besides Rabdosia trichocarpa?
A4: Yes, Trichorabdal A has also been isolated from Rabdosia japonica and Isodon irrorata. [, ]
Q5: What is the molecular formula and weight of Trichorabdal A?
A5: The molecular formula of Trichorabdal A is C20H24O6. [] Its molecular weight is 360.4 g/mol.
Q6: What spectroscopic data is available for Trichorabdal A?
A6: While specific spectroscopic data points are not provided in the provided abstracts, its structure has been elucidated using a combination of chemical, spectroscopic (IR, MS, NMR), and X-ray crystallographic methods. [, , , , , ]
Q7: Have there been any total syntheses of Trichorabdal A?
A7: Yes, the first total synthesis of Trichorabdal A was achieved relatively recently. [, , , , , ] The synthetic strategies employed highlight the molecule's complex structure and utilize reactions such as palladium-mediated oxidative cyclization to install the key quaternary center and build the bicyclo[3.2.1]octane framework. [, , , ]
Q8: Can you elaborate on the palladium-mediated oxidative cyclization used in the synthesis of Trichorabdal A?
A8: The palladium-mediated oxidative cyclization is a key step in the synthesis of Trichorabdal A. It involves the use of a palladium catalyst to promote the formation of a new ring system from a silyl ketene acetal precursor. [, , , ] This reaction is highly diastereoselective and allows for the efficient installation of the challenging bridgehead all-carbon quaternary stereocenter within the bicyclo[3.2.1]octane unit present in Trichorabdal A. [, , , ]
Q9: Are there any studies exploring the structure-activity relationship (SAR) of Trichorabdal A?
A9: While specific SAR studies focusing solely on Trichorabdal A are not mentioned in the provided abstracts, research on related Rabdosia diterpenoids, particularly those with variations in the α-methylene cyclopentanone and spirolactone aldehyde moieties, suggests that these structural features significantly influence antitumor activity. [, ] Further research specifically targeting Trichorabdal A analogs could provide valuable insights into the impact of structural modifications on its activity, potency, and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
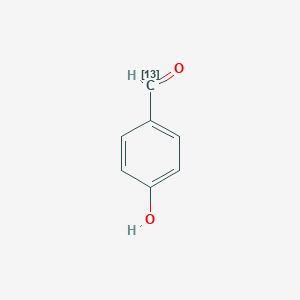
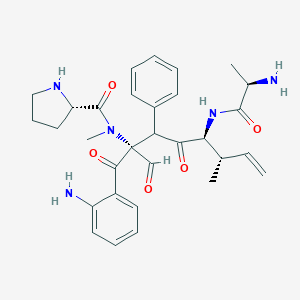
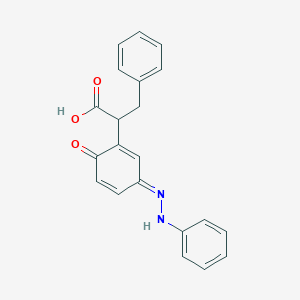
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
